4-Amino-N-ethyl-N-isopropylaniline hydrochloride
CAS No.: 91215-79-1
Cat. No.: VC2069250
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91215-79-1 |
|---|---|
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine |
| Standard InChI | InChI=1S/C11H18N2/c1-4-13(9(2)3)11-7-5-10(12)6-8-11/h5-9H,4,12H2,1-3H3 |
| Standard InChI Key | HKGOSYWNUBEMMH-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=C(C=C1)N)C(C)C.Cl |
| Canonical SMILES | CCN(C1=CC=C(C=C1)N)C(C)C |
Introduction
Chemical Identity and Structure
4-Amino-N-ethyl-N-isopropylaniline hydrochloride is an aniline derivative where the amino group is substituted with ethyl and isopropyl groups. It exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form.
Basic Identification Data
The compound presents an interesting case regarding its chemical identification, with some variation in reported CAS numbers across the literature.
Table 1: Chemical Identification Information
Physical and Chemical Properties
The physical and chemical properties of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride determine its behavior in various applications and inform proper handling protocols.
Physical Properties
The compound exhibits distinctive physical characteristics that influence its storage requirements and application methods.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | ~260°C (decomposition) |
| Solubility | Soluble in polar solvents |
| Color | Typically off-white to pale yellow |
Chemical Reactivity
4-Amino-N-ethyl-N-isopropylaniline hydrochloride possesses reactivity patterns consistent with substituted anilines, featuring both nucleophilic and electrophilic reaction sites. The primary amino group (-NH2) at the para position serves as a nucleophilic center, while the tertiary amino group with ethyl and isopropyl substituents influences the electronic distribution across the aromatic ring.
The compound can participate in various reaction types:
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Nucleophilic substitution reactions through the primary amino group
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Electrophilic aromatic substitution reactions at the benzene ring
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Oxidation-reduction processes involving the amino functionalities
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Acid-base interactions through the amino groups and the hydrochloride moiety
Synthesis Methods
The synthesis of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride typically follows a multi-step process starting from simple precursors.
Synthetic Pathway
The general synthetic route involves several key steps:
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Alkylation: Starting with 4-nitroaniline, which undergoes alkylation reactions to introduce the ethyl and isopropyl groups on the amino nitrogen.
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Reduction: The nitro group is reduced to an amino functionality, typically using hydrogen with a suitable catalyst (such as palladium on carbon) or chemical reducing agents like iron in acidic conditions.
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Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, which enhances stability and facilitates purification through crystallization.
This synthetic approach can be modified based on the availability of starting materials and the desired scale of production. Alternative pathways may involve different selective alkylation strategies or protecting group methodologies to achieve regioselective substitution.
Biological Activities and Applications
4-Amino-N-ethyl-N-isopropylaniline hydrochloride demonstrates diverse applications across chemical and biological domains.
Enzyme Interactions
The compound exhibits significant interactions with enzymatic systems:
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Enzyme Inhibition: It can bind to active sites of certain enzymes, potentially altering biochemical pathways in biological systems.
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Pathway Modulation: Its interaction with specific enzymes may lead to the modulation of cellular signaling networks.
Analytical Applications
A notable application of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride is in analytical chemistry:
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Fort Test: The compound is employed in the Fort test, a colorimetric method for assessing oxidative stress. Its chromogenic properties allow the detection of hydroperoxides, which serve as indicators of oxidative status in biological samples.
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Chemical Detection Systems: Due to its reactive properties, the compound may serve as a component in chemical sensors or detection systems for specific analytes.
Research Applications
The unique structural and chemical properties of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride make it valuable for various research applications.
Biochemical Research
The compound's ability to interact with specific molecular targets offers potential applications in biochemical research:
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Enzyme Studies: It may serve as a probe or inhibitor in enzymatic studies to understand reaction mechanisms or pathway regulation.
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Oxidative Stress Assessment: Its application in the Fort test provides a tool for investigating oxidative stress in biological systems, which is relevant to aging, inflammation, and disease processes.
Chemical Synthesis
As a building block or intermediate, 4-Amino-N-ethyl-N-isopropylaniline hydrochloride contributes to the synthesis of:
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More complex heterocyclic compounds
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Specialty dyes and pigments
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Pharmaceutical precursors
The para-amino group and the tertiary nitrogen with ethyl and isopropyl substituents provide distinct reactive sites for further derivatization, enabling the creation of molecules with tailored properties.
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